2-bromo-4-chloro-N-methylaniline
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Overview
Description
2-Bromo-4-chloro-N-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-chloro-N-methylaniline typically involves the bromination of 4-chloroaniline followed by N-methylation. The bromination is carried out using bromine or a brominating agent in the presence of a catalyst, often under controlled temperature conditions to ensure selective substitution . The N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-N-methylaniline undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted anilines .
Scientific Research Applications
2-Bromo-4-chloro-N-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-N-methylaniline involves its interaction with various molecular targets and pathways. The presence of bromine and chlorine atoms makes the compound reactive towards nucleophiles and electrophiles, enabling it to participate in a wide range of chemical reactions. The methyl group on the nitrogen atom influences the compound’s electronic properties, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but lacks the N-methyl group.
2-Bromo-4-methylaniline: Similar structure but has a methyl group on the benzene ring instead of the nitrogen atom.
4-Bromo-2-methylaniline: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness: 2-Bromo-4-chloro-N-methylaniline is unique due to the presence of both bromine and chlorine atoms along with an N-methyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical reactions and applications .
Properties
IUPAC Name |
2-bromo-4-chloro-N-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGLYMLSXIZDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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